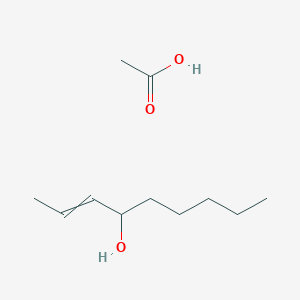
Acetic acid--non-2-en-4-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–non-2-en-4-ol (1/1) is a chemical compound with the molecular formula C8H16O3. . This compound is a combination of acetic acid and non-2-en-4-ol in a 1:1 ratio. It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Acetic acid–non-2-en-4-ol (1/1) can be synthesized through the esterification reaction between acetic acid and non-2-en-4-ol. The reaction typically requires a mineral acid catalyst, such as sulfuric acid, and is carried out under reflux conditions . The general reaction is as follows:
Acetic acid+non-2-en-4-ol→Acetic acid–non-2-en-4-ol (1/1)+Water
Industrial Production Methods
In industrial settings, the production of acetic acid–non-2-en-4-ol (1/1) involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反応の分析
Types of Reactions
Acetic acid–non-2-en-4-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol and acid components.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and acetic acid.
Substitution: Amides and other esters.
科学的研究の応用
Acetic acid–non-2-en-4-ol (1/1) has several applications in scientific research:
作用機序
The mechanism of action of acetic acid–non-2-en-4-ol (1/1) involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and non-2-en-4-ol, which can then participate in further biochemical reactions. The compound’s effects are mediated through pathways involving esterases and other hydrolytic enzymes .
類似化合物との比較
Similar Compounds
Uniqueness
Acetic acid–non-2-en-4-ol (1/1) is unique due to its specific combination of acetic acid and non-2-en-4-ol, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile compound.
特性
CAS番号 |
817-03-8 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC名 |
acetic acid;non-2-en-4-ol |
InChI |
InChI=1S/C9H18O.C2H4O2/c1-3-5-6-8-9(10)7-4-2;1-2(3)4/h4,7,9-10H,3,5-6,8H2,1-2H3;1H3,(H,3,4) |
InChIキー |
AYCSYBLSYWXGNG-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C=CC)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















